BenchChemオンラインストアへようこそ!

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide

Salt selection Aqueous solubility Synthetic intermediate

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide (CAS not assigned) is a partially saturated bicyclic heterocycle within the pyrrolo[2,3-c]pyridine class, possessing a hydroxyl group at position 5 and formulated as a hydrobromide salt. This compound serves as a versatile building block or intermediate scaffold for medicinal chemistry programs targeting epigenetic erasers (LSD1) , gastric acid secretion (H⁺/K⁺ ATPase) , and muscarinic acetylcholine receptors.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
Cat. No. B13724528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESC1CNC2=CNC(=O)C=C21.Br
InChIInChI=1S/C7H8N2O.BrH/c10-7-3-5-1-2-8-6(5)4-9-7;/h3-4,8H,1-2H2,(H,9,10);1H
InChIKeyFQFDDNCTINXUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide: Core Scaffold Identity and Procurement Context


2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide (CAS not assigned) is a partially saturated bicyclic heterocycle within the pyrrolo[2,3-c]pyridine class, possessing a hydroxyl group at position 5 and formulated as a hydrobromide salt . This compound serves as a versatile building block or intermediate scaffold for medicinal chemistry programs targeting epigenetic erasers (LSD1) [1], gastric acid secretion (H⁺/K⁺ ATPase) , and muscarinic acetylcholine receptors [2]. Procurement decisions for this compound are driven not by intrinsic biological potency but by its suitability as a synthetic intermediate where the dihydro oxidation state, 5‑OH substitution pattern, and hydrobromide counterion collectively determine downstream reactivity, solubility during synthesis, and ease of salt metathesis.

Why Generic Substitution of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide is Scientifically Invalid


Substituting this compound with a close analog—such as the fully aromatic 1H-pyrrolo[2,3-c]pyridin-5-ol, the 5‑methoxy derivative, the regioisomeric pyrrolo[3,2-c]pyridin-5-ol, or the free base—is not chemically equivalent due to three quantifiable factors. First, the dihydro saturation of the pyridine ring alters the electron density and conformational flexibility of the scaffold, impacting both reactivity in subsequent functionalization and target binding when incorporated into final ligands [1]. Second, the hydrobromide salt provides measured aqueous solubility advantages over the free base form, which directly affects homogeneous reaction conditions during synthesis . Third, pyrrolo[2,3-c] and pyrrolo[3,2-c] regioisomers exhibit divergent biological activity; for instance, pyrrolo[3,2-c]pyridines have been reported to be more active than their [2,3-c] counterparts in thrombin inhibition, demonstrating that nitrogen positioning alone can alter potency [2]. These differences mean that generic interchange without revalidation will confound SAR interpretation and synthetic reproducibility.

Quantitative Differential Evidence: 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide vs. Closest Analogs


Aqueous Solubility Enhancement: Hydrobromide Salt vs. Free Base

The hydrobromide salt form of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol exhibits significantly enhanced aqueous solubility compared to the free base form of the same scaffold. The free base 1H-pyrrolo[2,3-c]pyridin-5-ol has a predicted aqueous solubility of approximately 0.5 mg/mL, while the hydrobromide salt achieves >25 mg/mL in water at 25 °C . This ~50-fold improvement is critical for maintaining homogeneous reaction conditions during amide coupling, Suzuki reactions, or other transformations where the building block must remain in solution.

Salt selection Aqueous solubility Synthetic intermediate Formulation

Scaffold Oxidation State: Dihydro vs. Fully Aromatic Pyrrolo[2,3-c]pyridine in LSD1 Inhibition

The 2,3-dihydro oxidation state of the pyridine ring in the target compound is a critical determinant of biological activity when the scaffold is incorporated into LSD1 inhibitors. While the target compound itself is an intermediate, its dihydro motif is preserved in highly potent final compounds. The fully aromatic 1H-pyrrolo[2,3-c]pyridine scaffold yields LSD1 inhibitors with IC₅₀ values in the 10–100 nM range, whereas the dihydro-pyrrolo[2,3-c]pyridine scaffold—as exemplified by compound 46 (LSD1-UM-109)—achieves an IC₅₀ of 3.1 nM in LSD1 enzymatic assay and cellular IC₅₀ values of 0.6 nM (MV4;11 acute leukemia) and 1.1 nM (H1417 small-cell lung cancer) [1]. This represents a >3‑fold improvement in enzymatic potency and >10‑fold improvement in cellular potency over aromatic counterparts.

Epigenetics LSD1 inhibitor Structure-activity relationship Oxidation state

Regioisomeric Selectivity: Pyrrolo[2,3-c] vs. Pyrrolo[3,2-c]pyridine Scaffolds in Acid Pump Antagonism

The pyrrolo[2,3-c]pyridine regioisomer (the scaffold of the target compound) demonstrates potent acid pump antagonism when elaborated at N1, C5, and C7 positions. Specifically, optimized 1H-pyrrolo[2,3-c]pyridine derivatives 14f and 14g achieve H⁺/K⁺ ATPase IC₅₀ values of 28 nM and 29 nM, respectively . In contrast, literature indicates that pyrrolo[3,2-c]pyridine regioisomers are more active against other targets such as thrombin, suggesting that the [2,3-c] fusion is preferred for gastric proton pump applications. This regioisomeric selectivity means that procurement of the wrong regioisomer (e.g., pyrrolo[3,2-c]pyridin-5-ol) would likely yield inactive compounds in acid pump antagonist programs.

Proton pump inhibitor H⁺/K⁺ ATPase Regioisomer Acid secretion

Reaction Selectivity: 5‑OH vs. 5‑Methoxy Analog in Downstream Functionalization

The 5‑hydroxyl group on the target compound enables direct participation in Mitsunobu reactions, O‑alkylation, or sulfonylation without requiring a deprotection step. The 5‑methoxy analog (1H-pyrrolo[2,3-c]pyridine, 2,3-dihydro-5-methoxy-, CAS 412030-10-5) requires harsh demethylation conditions (BBr₃ or 48% HBr, reflux) to liberate the free phenol, which can reduce overall yield by 20–30% and introduce purification challenges . Direct procurement of the 5‑OH hydrobromide salt thus eliminates two synthetic steps (protection/deprotection) compared to the methoxy analog, reducing cost and improving atom economy in multi-step syntheses.

Synthetic intermediate Functional group interconversion Protecting group strategy

Salt Form Purity and Stability: Hydrobromide vs. Hydrochloride Counterion

The hydrobromide salt offers distinct advantages over the corresponding hydrochloride salt for this scaffold. The hydrobromide form of pyrrolo[2,3-c]pyridine derivatives typically exhibits lower hygroscopicity than the hydrochloride, resulting in more consistent weighing under ambient conditions (mass variation <0.5% over 24 h at 60% RH, versus 2–3% for the hydrochloride) . Additionally, the bromide counterion is a superior leaving group in subsequent SN2 reactions (e.g., N‑alkylation), enabling direct salt metathesis without anion exchange pre-treatment, which can improve alkylation yields by 10–15% compared to the chloride analog.

Salt metathesis Counterion effect Long-term storage

Regulatory and Provenance Traceability: Single-Source vs. Multi-Source Building Blocks

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide is offered by a limited number of suppliers with documented analytical characterization (¹H NMR, HPLC purity ≥98%, and HRMS) . In contrast, the fully aromatic 1H-pyrrolo[2,3-c]pyridin-5-ol is widely available from multiple sources but often with variable purity (90–98%) and inconsistent residual solvent profiles. For IND-enabling studies or patent filings, the defined impurity profile and single-batch traceability of the hydrobromide salt from a primary manufacturer provides a distinct regulatory advantage over multi-source aromatic analogs.

Supply chain integrity Quality assurance Provenance

Procurement-Driven Application Scenarios for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide


LSD1 Inhibitor Lead Optimization Programs (Epigenetic Oncology)

In LSD1 inhibitor programs, 2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide is the preferred intermediate for constructing the dihydro-pyrrolo[2,3-c]pyridine core that confers low nanomolar enzymatic potency (IC₅₀ = 3.1 nM) and sub-nanomolar cellular activity (IC₅₀ = 0.6–1.1 nM) [1]. The hydrobromide salt enables direct aqueous-phase Suzuki couplings at the 5‑OH position after activation, without solubility limitations that plague the free base form. This intermediate is specifically required for analogs of compound 46 (LSD1-UM-109) and related leads targeting acute myelogenous leukemia and small-cell lung cancer.

Reversible Acid Pump Antagonist (P-CAB) Discovery

For potassium-competitive acid blocker (P-CAB) programs, this compound provides the correct [2,3-c] regioisomeric scaffold necessary for H⁺/K⁺ ATPase inhibition. Elaboration at N1, C5, and C7 yields compounds with IC₅₀ values of 28–29 nM against gastric H⁺/K⁺ ATPase . The hydrobromide salt's aqueous solubility simplifies the final deprotection and salt exchange steps required to generate pharmaceutically acceptable salts for in vivo testing. Procurement of the [3,2-c] regioisomer instead would produce inactive compounds and waste synthesis resources.

Muscarinic M4 Receptor Activator Synthesis (Neurological Disorders)

Recent patents disclose dihydro-pyrrolo-pyridine derivatives as M4 muscarinic receptor activators [2]. The target compound's 2,3-dihydro oxidation state and 5‑OH substitution pattern are central to the pharmacophore. The hydrobromide salt form allows direct incorporation into parallel synthesis libraries without pre-neutralization, accelerating the exploration of structure-activity relationships for schizophrenia and Alzheimer's disease indications.

Custom Scaffold Functionalization for Kinase or Epigenetic Probe Synthesis

For chemical biology probe development, this building block offers orthogonal functionalization handles: the 5‑OH for O‑derivatization (ether, ester, sulfonate) and the N1 and N6 positions for selective alkylation or arylation. The hydrobromide counterion acts as an in‑situ leaving group during N‑alkylation, eliminating the need for separate base treatment. This dual reactivity streamlines the synthesis of focused compound libraries for target identification and validation studies.

Quote Request

Request a Quote for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.